molecular formula C6H3BrFNO4S B2916081 3-Bromo-5-nitrobenzenesulfonyl fluoride CAS No. 2138256-36-5

3-Bromo-5-nitrobenzenesulfonyl fluoride

Cat. No.: B2916081
CAS No.: 2138256-36-5
M. Wt: 284.06
InChI Key: HBSFNFCYYAEBIL-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H3BrFNO4S It is a derivative of benzenesulfonyl fluoride, where the benzene ring is substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitrobenzenesulfonyl fluoride typically involves the introduction of bromine and nitro groups onto a benzenesulfonyl fluoride backbone. One common method involves the nitration of 3-bromobenzenesulfonyl fluoride using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitrobenzenesulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions, often in the presence of a base.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Oxidized Bromine Compounds: Formed from the oxidation of the bromine atom.

Scientific Research Applications

3-Bromo-5-nitrobenzenesulfonyl fluoride has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitrobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biological applications, where the compound can form covalent bonds with nucleophilic sites on target molecules. The nitro and bromine substituents can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride: Contains a trifluoromethyl group instead of a nitro group.

    3-Bromo-5-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

3-Bromo-5-nitrobenzenesulfonyl fluoride is unique due to the presence of both bromine and nitro groups on the benzenesulfonyl fluoride backbone. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and biochemical research.

Properties

IUPAC Name

3-bromo-5-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSFNFCYYAEBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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